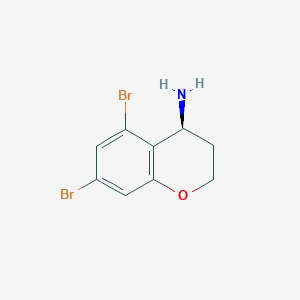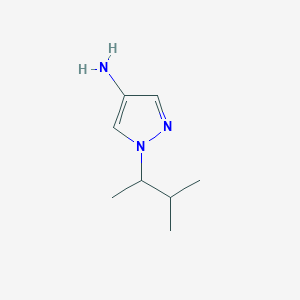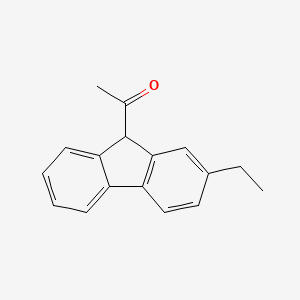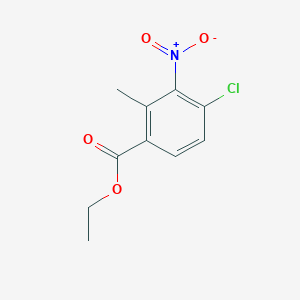
(S)-5,7-Dibromochroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5,7-Dibromochroman-4-amine is a brominated derivative of chroman, a bicyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 5th and 7th positions and an amine group at the 4th position of the chroman ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,7-Dibromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method includes:
Bromination: Starting with chroman, bromine is introduced at the 5th and 7th positions using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: (S)-5,7-Dibromochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of chroman-4-one derivatives.
Reduction: De-brominated chroman-4-amine.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
科学研究应用
(S)-5,7-Dibromochroman-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-5,7-Dibromochroman-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
DNA Interaction: Intercalating with DNA, affecting gene expression and cellular functions.
相似化合物的比较
5,7-Dibromochroman: Lacks the amine group at the 4th position.
5,7-Dichlorochroman-4-amine: Chlorine atoms instead of bromine at the 5th and 7th positions.
Chroman-4-amine: Lacks the bromine atoms at the 5th and 7th positions.
Uniqueness: (S)-5,7-Dibromochroman-4-amine is unique due to its specific bromination pattern and the presence of an amine group, which confer distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
属性
分子式 |
C9H9Br2NO |
|---|---|
分子量 |
306.98 g/mol |
IUPAC 名称 |
(4S)-5,7-dibromo-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Br2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m0/s1 |
InChI 键 |
CAOLVCMMOQJLSX-ZETCQYMHSA-N |
手性 SMILES |
C1COC2=C([C@H]1N)C(=CC(=C2)Br)Br |
规范 SMILES |
C1COC2=C(C1N)C(=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl (4aS,7aS)-5-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13148750.png)

![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)


![(1S,2S,5R,10R,12S,13R,14S)-12,13-dichloro-5-hydroxy-14-methyl-8-oxapentacyclo[11.8.0.02,10.05,10.014,19]henicosa-15,18-diene-6,9,17-trione](/img/structure/B13148777.png)


![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)

